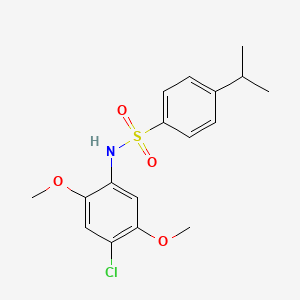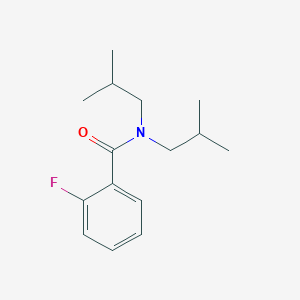
2-fluoro-N,N-bis(2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-N,N-diisobutylbenzamide is an organic compound with the molecular formula C15H22FNO It is a derivative of benzamide, where the hydrogen atom in the benzene ring is substituted by a fluorine atom, and the amide nitrogen is bonded to two isobutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-diisobutylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with diisobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for 2-Fluoro-N,N-diisobutylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Fluoro-N,N-diisobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be reduced to an amine or oxidized to a nitrile.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Products include nitriles or carboxylic acids.
Reduction: Products include primary amines.
Hydrolysis: Products include 2-fluorobenzoic acid and diisobutylamine.
科学研究应用
2-Fluoro-N,N-diisobutylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Fluoro-N,N-diisobutylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target molecules. The isobutyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
2-Fluoro-N,N-diphenylbenzamide: Similar structure but with phenyl groups instead of isobutyl groups.
N-Fluorobenzenesulfonimide: Contains a fluorine atom and a sulfonimide group, used for direct fluorination and amination of aromatic compounds.
Uniqueness
2-Fluoro-N,N-diisobutylbenzamide is unique due to the presence of both fluorine and isobutyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances its reactivity and binding interactions, while the isobutyl groups influence its solubility and stability. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H22FNO |
|---|---|
分子量 |
251.34 g/mol |
IUPAC 名称 |
2-fluoro-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H22FNO/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16/h5-8,11-12H,9-10H2,1-4H3 |
InChI 键 |
POBJREIETHJNFR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,3-dihydro-1H-inden-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972875.png)
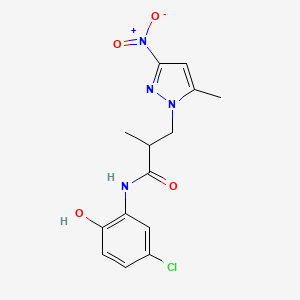
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10972888.png)
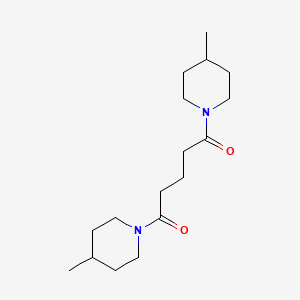

![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10972900.png)
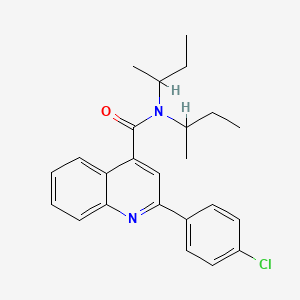
![methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate](/img/structure/B10972917.png)
![N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10972931.png)
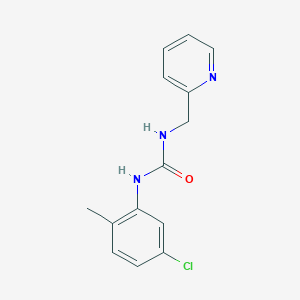
![3-(4-bromo-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B10972949.png)

![6-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10972970.png)
